Ruthenium Red tetrahydrate, pure

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

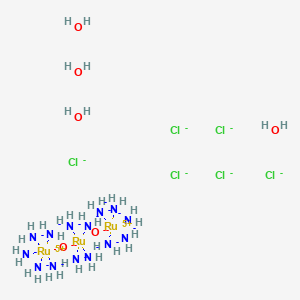

Ruthenium Red tetrahydrate, pure is a useful research compound. Its molecular formula is Cl6H36N14O6Ru3-14 and its molecular weight is 844.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ruthenium Red (RR), a red-brown powder composed of ammoniated ruthenium oxychloride, has gained significant attention in biological research due to its diverse pharmacological properties. This article explores the biological activity of Ruthenium Red tetrahydrate, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Ruthenium Red functions primarily as an inhibitor of various calcium channels and receptors, which play critical roles in cellular signaling pathways. Notably, it inhibits:

- Mitochondrial Electron Transport Chain (ETC) Complexes : Ruthenium Red acts on complexes I and III, disrupting electron transport and affecting ATP production .

- Ryanodine Receptor (RyR) Channels : RR is a potent blocker of RyR channels, inhibiting intracellular calcium release with a dissociation constant (Kd) around 20 nM. This property is crucial for regulating calcium homeostasis within cells .

- Capsaicin-Activated Cation Channels : It also inhibits capsaicin-activated channels, with an IC50 value of 14 nM, thereby affecting neurotransmitter release and sensory signaling .

Biological Activity Overview

Ruthenium Red's biological activity can be summarized as follows:

| Activity | Effect |

|---|---|

| Inhibition of mitochondrial Ca²⁺ | Blocks uptake and release from mitochondria |

| Inhibition of RyR channels | Prevents Ca²⁺ release from intracellular stores |

| Inhibition of voltage-sensitive Ca²⁺ channels | Reduces neurotransmitter release |

| Anti-biofilm activity | Suppresses virulence factors in bacteria |

1. Mitochondrial Function and Calcium Dynamics

A study demonstrated that Ruthenium Red effectively blocks calcium oscillations in HEK293 cells expressing RyR2 receptors. When these cells were exposed to RR, a significant reduction in cytosolic calcium levels was observed, indicating its potential use in studying calcium signaling disorders .

2. Anti-Biofilm Activity

Research on ruthenium complexes indicated that they exhibit strong anti-biofilm properties against Pseudomonas aeruginosa. Ruthenium Red was shown to suppress pyoverdine production, a virulence factor critical for bacterial survival and pathogenicity. This effect was comparable to that of traditional antibiotics like ciprofloxacin .

3. Interaction with Human Serum Albumin

Molecular docking studies revealed that Ruthenium Red interacts favorably with human serum albumin (HSA), suggesting its potential as a drug carrier. The binding affinity indicates that RR could be utilized in drug delivery systems to enhance the therapeutic efficacy of other compounds .

Toxicity and Safety Profile

While Ruthenium Red exhibits potent biological activities, its toxicity profile has been evaluated in various cell lines. Notably, it showed no cytotoxic effects on normal CHO-K1 cells, indicating a favorable safety margin for potential therapeutic applications .

科学研究应用

Life Sciences

Ruthenium Red tetrahydrate is extensively utilized in biological studies, particularly for its ability to bind with various biomolecules. Its applications include:

- Pectin Detection : Ruthenium Red is employed as a staining agent for pectin in plant tissues. It forms complexes that facilitate the visualization of pectin content during histological examinations .

- Cell Imaging : The compound is used in microscopy to enhance contrast in cellular structures, allowing for detailed imaging of biological specimens .

Catalysis

Ruthenium complexes, including Ruthenium Red tetrahydrate, serve as catalysts in various chemical reactions:

- Electrocatalysis : Recent studies have demonstrated the effectiveness of ruthenium-based catalysts in energy conversion processes, such as hydrogen evolution reactions and fuel cells .

- Organic Synthesis : The compound has been shown to catalyze reactions involving carbon-carbon bond formation, making it valuable in organic synthesis .

Nanotechnology

Ruthenium Red tetrahydrate plays a critical role in the development of nanomaterials:

- Nanocluster Formation : It is used to synthesize ruthenium nanoclusters that exhibit unique electronic and catalytic properties. These nanoclusters are being explored for applications in sensors and drug delivery systems .

- Composite Materials : The compound is incorporated into composite materials to enhance their mechanical and thermal properties, particularly in aerospace and automotive applications .

Case Study 1: Pectin Detection Methodology

In a study focused on plant tissue analysis, Ruthenium Red was utilized to stain pectin-rich regions within cell walls. The methodology involved preparing a solution of Ruthenium Red tetrahydrate and applying it to tissue sections. The results indicated a strong correlation between staining intensity and pectin concentration, demonstrating the compound's efficacy as a histochemical marker .

Case Study 2: Catalytic Applications

A recent investigation into the catalytic properties of Ruthenium Red tetrahydrate revealed its potential in facilitating hydrogen evolution from water under mild conditions. The study highlighted the compound's ability to lower activation energy barriers, thereby enhancing reaction rates significantly when compared to conventional catalysts .

Comparison Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Life Sciences | Pectin detection | Effective visualization of biomolecules |

| Cell imaging | Enhanced contrast for detailed imaging | |

| Catalysis | Electrocatalysis | Improved energy conversion efficiency |

| Organic synthesis | Facilitates carbon-carbon bond formation | |

| Nanotechnology | Nanocluster synthesis | Unique electronic properties |

| Composite materials | Enhanced mechanical and thermal properties |

属性

IUPAC Name |

azanide;oxygen(2-);ruthenium;ruthenium(5+);hexachloride;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.14H2N.4H2O.2O.3Ru/h6*1H;18*1H2;;;;;/q;;;;;;14*-1;;;;;2*-2;;2*+5/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVKVBRYNZXYAP-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.O.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru+5].[Ru+5] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H36N14O6Ru3-14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。